Superior Deep UV and E-Beam Sensitivity as a Photoresist Matrix Compared to Poly(4-trimethylsilylphthalaldehyde)
Poly(4-chlorophthalaldehyde) (PCPA) exhibits higher radiation sensitivity than poly(4-trimethylsilylphthalaldehyde) (PSPA) when formulated with onium salt photoacid generators, enabling lower dose requirements for thermal development . Under 254-nm deep UV radiation, PCPA achieves full substrate clearing at <1 mJ/cm², while PSPA requires <2 mJ/cm². For 18-keV electron beam exposure, PCPA needs only 1 μC/cm² compared to 1–2 μC/cm² for PSPA. This represents a dose reduction of at least 50% for UV and up to 100% for e-beam lithography.
| Evidence Dimension | Deep UV (254 nm) sensitivity |
|---|---|
| Target Compound Data | <1 mJ/cm² (Poly(4-chlorophthalaldehyde) + triphenylsulfonium hexafluoroantimonate, thermal development at 160 °C) |
| Comparator Or Baseline | <2 mJ/cm² (Poly(4-trimethylsilylphthalaldehyde) + triphenylsulfonium triflate, thermal development at 100–130 °C) |
| Quantified Difference | ≥ 2× higher sensitivity (lower dose required) |
| Conditions | Thin-film resist on substrate; post-exposure bake development; reported in Ito et al., J. Vac. Sci. Technol. B (1988) |
Why This Matters
For procurement decisions in microelectronics, lower dose sensitivity directly translates to higher throughput and reduced radiation damage to underlying layers, making PCPA the preferable matrix resin for high-speed lithographic processes.
- [1] Ito, H. Highly sensitive thermally developable positive resist systems. J. Vac. Sci. Technol. B, 1988, 6, 2259. Data reproduced via SOCULAR and AIP Publishing. View Source
